molecular formula C10H9NO B156217 3-Methylquinolin-8-ol CAS No. 75457-13-5

3-Methylquinolin-8-ol

Cat. No. B156217
CAS RN: 75457-13-5
M. Wt: 159.18 g/mol
InChI Key: LHPOFWYKNOUJJN-UHFFFAOYSA-N
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Patent
US09102688B2

Procedure details

3-methylquinolin-8-ol (Intermediate 30) (150 mg, 0.9 mmol) and ammonium sulphite (250 mg, 1.8 mmol) were added to aqueous ammonia (3 ml) and heated for 48 h. After cooling, water was added and the mixture was extracted with DCM. The organic phase was dried (Na2SO4) and concentrated in vacuo to give the title compound (130 mg, 86%).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][C:6]=2O.S([O-])([O-])=O.[NH4+:17].[NH4+].N>O>[CH3:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][C:6]=2[NH2:17] |f:1.2.3|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
CC=1C=NC2=C(C=CC=C2C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=NC2=C(C=CC=C2C1)O
Name
Quantity
250 mg
Type
reactant
Smiles
S(=O)([O-])[O-].[NH4+].[NH4+]
Name
Quantity
3 mL
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated for 48 h
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC=1C=NC2=C(C=CC=C2C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.